molecular formula C6H7FN2O2S B1452460 N-(4-fluorophenyl)aminosulfonamide CAS No. 924304-89-2

N-(4-fluorophenyl)aminosulfonamide

Cat. No.: B1452460
CAS No.: 924304-89-2
M. Wt: 190.2 g/mol
InChI Key: PJCCRMJOMMXOBW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)aminosulfonamide (CAS 924304-89-2) is an organic compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.19 g/mol . This molecule features a sulfonamide functional group, a moiety of significant importance in medicinal chemistry . Sulfonamides are a broad class of compounds that have served as the basis for various drug families, including antibacterial agents, anticonvulsants, and diuretics . While this specific derivative's biological activity is not fully detailed in the literature, related aryl sulfonamide compounds are currently being investigated in research for their potential as GTP-competitive inhibitors of dynamin I GTPase activity, a mechanism relevant to studying synaptic vesicle endocytosis in neurological research . Researchers value this compound as a building block for developing novel pharmacologically active molecules or as a standard in analytical studies. Its structure, defined by the SMILES notation O=S(N)(NC1=CC=C(F)C=C1)=O, can be characterized using various spectroscopic methods . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCRMJOMMXOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Fluorophenyl Aminosulfonamide and Analogues

Direct Synthetic Pathways to N-(4-fluorophenyl)aminosulfonamide

The most straightforward approaches to this compound involve the direct formation of the sulfur-nitrogen bond from readily available starting materials. These methods are typically based on nucleophilic substitution or condensation reactions.

The traditional and most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukekb.eg This nucleophilic substitution reaction is highly versatile and can be applied to the synthesis of this compound in two primary ways:

Reaction of Sulfamoyl Chloride with 4-Fluoroaniline: In this approach, 4-fluoroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride (H₂NSO₂Cl) or a substituted sulfamoyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction of 4-Fluorobenzenesulfonyl Chloride with an Amine: Alternatively, a sulfonyl chloride containing the 4-fluorophenyl group can react with ammonia or a primary/secondary amine.

Sulfonyl chlorides are generally preferred over sulfonyl fluorides for these reactions due to their higher reactivity. nih.gov The reaction of sulfonyl chlorides with N-silylamines has also been shown to be an efficient, high-yielding method for preparing a wide range of sulfonamides. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions for Sulfonamide Synthesis
Sulfonyl HalideAmine/NucleophileBaseSolventConditionsYieldReference
Benzenesulfonyl chlorideAnilineTriethylamine (TEA)THF0°C to RT, 6h86% ekb.eg
Benzenesulfonyl chlorideAnilineNot specifiedDiethyl ether0°C85% ekb.eg
4-Acetamidobenzenesulfonyl chlorideAqueous Ammonia-Water70-80°C, 30 minNot specified wisc.edu
p-Toluenesulfonyl chlorideN-(trimethylsilyl)morpholine--Solvent-freeQuantitative nih.gov

The formation of the sulfonamide linkage can also be viewed as a condensation reaction, where 4-fluoroaniline couples with a sulfonyl-containing moiety with the elimination of a small molecule, typically HCl. This approach is fundamentally similar to the nucleophilic substitution pathway but emphasizes the joining of two distinct molecules.

The reaction between an amine like 4-fluoroaniline and a sulfonyl chloride is a robust and widely applicable condensation method for creating the S-N bond. ekb.eg The process is often facilitated by a base to drive the reaction to completion by scavenging the acid produced. A variety of solvents can be used, including tetrahydrofuran (THF), diethyl ether, and dichloromethane (DCM).

Table 2: Examples of Condensation Reactions for N-Aryl Sulfonamide Synthesis
AmineAcyl/Sulfonyl ChlorideBase/CatalystSolventYieldReference
4-(Trifluoromethyl)anilineCinnamoyl chloridePyridineDCM95% researchgate.net
Aniline derivativesSubstituted Benzoyl chlorides-DCMNot specified
4-Aminobenzene-1-sulfonamideBenzoic acid derivativesEDCI, HOBtNot specifiedNot specified researchgate.net

Preparation of Key Intermediates

The primary synthons for introducing the 4-fluorophenyl group are 4-fluoroaniline and 4-fluorobenzenesulfonyl chloride.

4-Fluoroaniline: This compound is typically synthesized via the reduction of 4-fluoronitrobenzene.

4-Fluorobenzenesulfonyl Chloride: This key intermediate is most commonly prepared through the electrophilic chlorosulfonation of fluorobenzene using chlorosulfonic acid (ClSO₃H). google.comgoogle.com Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution, and due to steric hindrance, the major product of this reaction is the para-substituted isomer, 4-fluorobenzenesulfonyl chloride. stackexchange.com The reaction of fluorobenzene with chlorosulfonic acid is a standard method for introducing the sulfonyl chloride group onto the fluorinated aromatic ring. google.com

Aryl sulfonyl chlorides are pivotal electrophiles for sulfonamide synthesis. sigmaaldrich.commdpi.org Several methods exist for their preparation beyond the direct chlorosulfonation of arenes.

Sandmeyer-Type Reaction: This classic transformation allows for the conversion of aromatic amines (anilines) into a variety of functional groups, including sulfonyl chlorides. wikipedia.org The aniline is first converted to a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. wikipedia.org Modern variations of this method utilize stable and solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), making the procedure safer and more convenient for a wide range of anilines. nih.gov

Oxidative Chlorination: Thiols (R-SH) or their derivatives can be converted to the corresponding sulfonyl chlorides through oxidative chlorination. ucl.ac.uk

From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonyl chlorides using reagents like thionyl chloride or phosphorus pentachloride.

From Sulfonamides: In a reverse approach useful for late-stage functionalization, primary sulfonamides can be converted back into the highly reactive sulfonyl chlorides. A notable method employs a pyrylium salt (Pyry-BF₄) as an activating agent to enable this transformation under mild conditions. nih.govd-nb.info

Table 3: Comparison of Methods for Sulfonyl Chloride Synthesis
MethodStarting MaterialKey ReagentsAdvantagesLimitations
ChlorosulfonationArene (e.g., Fluorobenzene)Chlorosulfonic acid (ClSO₃H)Direct, often high-yielding for activated rings.Harsh acidic conditions, regioselectivity issues.
Sandmeyer ReactionAnilineNaNO₂, HCl, SO₂, Cu catalystWide functional group tolerance, uses readily available anilines.Diazonium salts can be unstable.
Sandmeyer (Modern)AnilineNaNO₂, HCl, DABSO, Cu catalystUses stable SO₂ surrogate, safer, operationally simple. nih.govRequires stoichiometric copper catalyst.
OxidationThiol or DisulfideChlorine, H₂O₂/TiCl₄Good for alkyl and some aryl sulfonyl chlorides.Thiol precursors may not be readily available.
From SulfonamidesPrimary SulfonamidePyry-BF₄, MgCl₂Excellent for late-stage functionalization of complex molecules. nih.govd-nb.infoRequires a pre-existing sulfonamide.

Advanced Synthetic Strategies

Beyond the classical methods, several advanced strategies have been developed for the synthesis of N-aryl sulfonamides, offering milder conditions, broader substrate scope, and novel synthetic pathways.

Chan-Lam Coupling: The Chan-Lam cross-coupling reaction is a powerful copper-catalyzed method for forming carbon-heteroatom bonds. organic-chemistry.org It enables the N-arylation of sulfonamides using arylboronic acids. organic-chemistry.orgnih.gov This reaction is attractive due to its mild conditions, often running at room temperature and open to the air, and its tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org The coupling of sulfamoyl azides with arylboronic acids has also been reported as an efficient route to N-arylsulfamides. rsc.org

Decarboxylative Halosulfonylation: A recently developed one-pot strategy allows for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines. nih.govprinceton.edu This method utilizes a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert the carboxylic acid into a sulfonyl chloride intermediate in situ. Subsequent addition of an amine to the same reaction vessel yields the desired sulfonamide without the need to isolate the reactive sulfonyl chloride. nih.govprinceton.edu This approach was successfully applied to 4-fluorobenzoic acid. nih.gov

Alternative Sulfonylating Agents: To circumvent the often unstable nature of sulfonyl chlorides, more stable precursors have been explored. Pentafluorophenyl (PFP) sulfonate esters have been identified as useful and stable alternatives for the synthesis of functionalized sulfonamides. ucl.ac.uk Additionally, sulfonyl fluorides have been investigated as coupling partners. While generally less reactive than sulfonyl chlorides, they can offer unique selectivity, for instance, allowing for nucleophilic aromatic substitution (SₙAr) reactions to occur preferentially over sulfonamide formation in certain substrates. nih.govprinceton.edu Copper-free Sandmeyer-type reactions have also been developed specifically for the synthesis of sulfonyl fluorides from aryldiazonium salts. organic-chemistry.orgresearchgate.netnih.gov

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and environmentally benign approach to the synthesis of complex molecules from simple starting materials in a single step. An aqueous-based, three-component reaction has been described for the synthesis of sulfonamide-amide compounds, which can be adapted for the this compound scaffold. rsc.org

This reaction involves the generation of a zwitterion from dialkyl acetylenedicarboxylate and an alkyl or aryl isocyanide. The subsequent reaction of this zwitterion with an aryl sulfonamide, such as one derived from 4-fluoroaniline, proceeds in water without the need for any activation or modification. The resulting ketenimine sulfonamide derivatives can be easily hydrolyzed to the corresponding sulfonamide-butanamide derivatives in good yields at 80°C without a catalyst. rsc.org

Table 1: Example of a Three-Component Reaction for Sulfonamide-Amide Synthesis

Reactant 1 Reactant 2 Reactant 3 Solvent Product

This methodology presents a green and efficient pathway for the assembly of the core structure of this compound and its analogues.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, are pivotal in the synthesis of N-aryl sulfonamides due to their efficiency and broad substrate scope.

Organometallic Catalysis:

One-pot syntheses using organometallic reagents provide a direct route to sulfonamides. The process can involve the reaction of an organometallic reagent, such as 4-fluorophenylmagnesium bromide, with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). The resulting metal sulfinate is then treated with thionyl chloride to form a sulfinyl chloride intermediate in situ. This reactive intermediate is subsequently trapped with an amine to yield the desired sulfinamide. acs.org While this specific example yields a sulfinamide, the principle can be extended to sulfonamide synthesis.

Palladium-catalyzed cross-coupling reactions are also a powerful tool. For instance, a general and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides or chlorides has been developed. organic-chemistry.org This method avoids the use of potentially genotoxic anilines.

Other Catalytic Systems:

Copper-Catalyzed N-Arylation: An efficient method for the copper-catalyzed arylation of sulfonamides with boronic acids has been developed in water under ligand-free and aerobic conditions. tandfonline.com This approach offers high yields, a simple workup procedure, and eliminates the need for toxic materials. organic-chemistry.org

Iron-Catalyzed Synthesis: A practical and environmentally friendly method involves the iron-catalyzed synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org In this one-step catalytic method, FeCl₂ acts as the catalyst and NaHSO₃ as the reductant under mild conditions, with a broad range of functional groups being tolerated. organic-chemistry.org

Table 2: Overview of Catalytic Approaches for N-Aryl Sulfonamide Synthesis

Catalyst System Reactants Key Features
Organometallic (e.g., Grignard) Organometallic reagent, SO₂ surrogate, Amine One-pot synthesis
Palladium Methanesulfonamide, Aryl halide High yield, avoids genotoxic starting materials
Copper Sulfonamide, Boronic acid Aqueous conditions, ligand-free

Optimization Protocols for Reaction Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of synthetic protocols. Several studies have focused on the optimization of catalytic systems for N-aryl sulfonamide synthesis.

In a copper-catalyzed synthesis of diarylamines from benzhydrol and p-toluene sulfonamides, a systematic optimization of various reaction parameters was conducted. The study found that the combination of Cu(OTf)₂ as the catalyst and dppe as the ligand in 1,4-dioxane at reflux provided the highest yield of the desired product in a short reaction time. academie-sciences.fr

For the iron-catalyzed synthesis of N-arylsulfonamides from nitroarenes, optimization studies identified FeCl₂ as the most effective catalyst and DMSO as the ideal solvent. organic-chemistry.org

A one-pot synthesis of sulfonamides from unactivated acids and amines via aromatic decarboxylative halosulfonylation also involved a detailed optimization of reaction conditions. This included the screening of different chlorination reagents, copper catalysts, and reaction times to achieve high yields for a broad range of substrates. acs.orgnih.gov

Table 3: Example of Reaction Optimization for a Copper-Catalyzed N-Arylation

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Catalyst CuI Cu₂O Cu(OTf)₂ Cu(OTf)₂
Ligand None Xantphos dppe dppe
Solvent Toluene Acetonitrile 1,4-Dioxane 1,4-Dioxane

| Base | K₂CO₃ | Cs₂CO₃ | NaH | Not specified |

Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Fluorophenyl Aminosulfonamide

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of N-(4-fluorophenyl)aminosulfonamide is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

The N-H stretching vibrations are typically observed in the region of 3500–3300 cm⁻¹. nih.gov For sulfonamides, these bands can be influenced by hydrogen bonding. In the case of this compound, the N-H stretching mode is expected in this region, and any shift to lower wavenumbers could indicate intermolecular hydrogen bonding. researchgate.net For instance, in a similar compound, N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide, a strong, intense absorption band corresponding to the NH group was observed at 3273 cm⁻¹. figshare.com

The sulfonyl (SO₂) group is a hallmark of sulfonamides and gives rise to two characteristic stretching vibrations: an asymmetric and a symmetric stretch. These are typically strong bands found in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The presence of these two intense absorptions is a strong indicator of the sulfonyl moiety within the molecule.

The aromatic C-H stretching vibrations of the fluorophenyl ring generally appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1600–1450 cm⁻¹ region. Furthermore, the C-N stretching vibration is anticipated, although its identification can sometimes be challenging due to overlapping with other bands. nih.gov The C-F stretching vibration of the fluorophenyl group typically appears as a strong band in the 1250-1000 cm⁻¹ region.

A representative, though not identical, compound, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide (B165840), showed characteristic bands for N-H stretching, confirming the utility of FT-IR in identifying these functional groups. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3500–3300
SO₂Asymmetric Stretching1370–1330
SO₂Symmetric Stretching1180–1160
Aromatic C=CStretching1600–1450
C-FStretching1250–1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the protons in the molecule. The aromatic protons of the 4-fluorophenyl group are expected to appear in the downfield region, typically between δ 6.5 and 8.5 ppm. researchgate.net Due to the fluorine substituent, the signals for these protons will likely appear as complex multiplets resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling. Specifically, the protons ortho to the fluorine atom will show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom, while the protons meta to the fluorine will also exhibit splitting.

The proton of the sulfonamide group (SO₂NH) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is often found in the downfield region. For example, in a related sulfonamide, the NH proton signal was observed at 11.03 ppm. researchgate.net

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, which often allows for the resolution of all unique carbon signals. oregonstate.edu The carbon atoms of the 4-fluorophenyl ring will appear in the aromatic region of the spectrum, typically between δ 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other carbons in the ring will show smaller two-, three-, and four-bond couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF). The carbon attached to the nitrogen of the sulfonamide group (C-N) will also have a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to F)~7.0-7.2Doublet of Doublets~115-120 (with C-F coupling)
Aromatic CH (meta to F)~7.0-7.2Doublet of Doublets~125-130 (with C-F coupling)
Aromatic C-F--~158-165 (with large ¹JCF)
Aromatic C-N--~130-140
SO₂NHVariable (e.g., ~11.0)Broad Singlet-

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The provided values are estimates based on related structures.

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly informative technique. nih.gov The fluorine-19 nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR studies. nih.gov The chemical shift of the fluorine atom in this compound will provide information about its electronic environment. The signal will be a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular structure and environment. nih.gov

Two-Dimensional NMR Techniques for Comprehensive Structure Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other. This is particularly useful for confirming the coupling relationships between the protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the molecule.

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment correlates the chemical shifts of protons and fluorine atoms that are coupled to each other, providing definitive evidence of H-F couplings and aiding in the assignment of the fluorophenyl ring signals. nih.gov

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton, carbon, and fluorine resonances can be achieved, thereby fully elucidating the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. libretexts.org For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of this peak confirms the molecular formula.

Electron ionization (EI) is a common ionization method that often leads to extensive fragmentation of the molecule. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure. The stability of the resulting fragment ions often dictates the major peaks observed in the spectrum. libretexts.org

Key fragmentation pathways for this compound would likely involve the cleavage of the S-N bond and bonds within the sulfonamide group, as well as fragmentation of the fluorophenyl ring.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment Ion
[M]⁺[C₆H₅FN₂O₂S]⁺
[M - SO₂NH₂]⁺[C₆H₄F]⁺
[SO₂NH₂]⁺[SO₂NH₂]⁺
[C₆H₄FN]⁺[C₆H₄FN]⁺

The analysis of these fragment ions, in conjunction with the molecular ion peak, provides conclusive evidence for the identity and structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores present in the molecule. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the fluorophenyl and aminosulfonamide groups will influence the position and intensity of these bands. The kinetics of formation of related compounds, such as poly(4-aminodiphenylamine)/Ag nanocomposites, have been monitored using UV-Vis spectroscopy, demonstrating its utility in tracking reactions involving aromatic amines. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol~265To be determined

Elemental Analysis for Stoichiometric Composition (CHNS)

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method involves the complete combustion of a small, accurately weighed amount of the pure compound. The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. The experimentally determined percentages are compared with the theoretical values calculated from the compound's molecular formula. For a compound to be considered pure, the experimental values must fall within a narrow margin of the theoretical values, typically ±0.4%. nih.gov For fluorine-containing compounds, special reagents may be required in the combustion tube to trap fluorine and prevent interference. iucr.org

Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₆H₇FN₂O₂S)

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)37.8937.95
Hydrogen (H)3.713.68
Nitrogen (N)14.7314.69
Sulfur (S)16.8616.81

Integrated Spectroscopic Analysis Procedures for Definitive Molecular Structure Identification

The definitive identification of this compound relies on the synergistic integration of all the aforementioned spectroscopic and analytical data. The process begins with the proposed structure, from which theoretical data is calculated. HRMS provides the elemental formula, which is then corroborated by the percentage composition from elemental analysis. GC-MS offers the molecular weight and a fragmentation pattern that should be consistent with the proposed structure. Finally, UV-Vis spectroscopy confirms the presence of the aromatic chromophore. By combining the information from these orthogonal techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Crystallographic Investigations of N 4 Fluorophenyl Aminosulfonamide and Solid State Forms

Single-Crystal X-ray Diffraction (SCXRD) Studies

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies on the analog N-(4-fluorophenyl)-4-methoxybenzenesulfonamide have successfully determined its crystal system, space group, and unit cell parameters. The compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been precisely measured and are detailed in the table below.

Table 1: Crystallographic Data for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 14.5604 (5)
b (Å) 5.2459 (2)
c (Å) 17.6094 (6)
β (°) 95.205 (2)
Volume (ų) 1339.50 (8)

Data sourced from Rodrigues et al. (2015). researchgate.net

Confirmation of Three-Dimensional Molecular Structure and Absolute Configuration

Through SCXRD, the three-dimensional molecular structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has been confirmed. A notable feature of its conformation is the dihedral angle between the planes of the two benzene (B151609) rings, which is 44.26 (13)°. researchgate.net This twist is a significant aspect of its molecular shape. For chiral molecules, SCXRD can also be used to determine the absolute configuration, which is a crucial aspect for their biological activity. While N-(4-fluorophenyl)aminosulfonamide itself is not chiral, derivatives can be, and in such cases, the determination of their absolute stereochemistry is of paramount importance. nih.gov

Analysis of Conformational Polymorphism in the Solid State

Sulfonamides are a class of compounds known for exhibiting polymorphism, which is the ability of a substance to crystallize in different solid-state forms with distinct molecular arrangements or conformations. nih.gov These different forms, or polymorphs, can have different physical properties. Conformational polymorphism, where the different crystal structures arise from different conformations of the same molecule, is also a known phenomenon in related compounds. nih.gov For instance, studies on other N-aryl sulfonamides have revealed the existence of different polymorphs with varying molecular conformations. semanticscholar.org While specific polymorphic forms of this compound have not been detailed in the available literature, the potential for its existence is high given the flexibility of the sulfonamide linkage.

Analysis of Intermolecular Interactions within Crystal Lattices

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces are critical in determining the stability and properties of the crystalline solid.

Hirshfeld Surface Analysis for Mapping and Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the molecular environment emerges.

For sulfonamides, Hirshfeld surface analysis reveals the predominant role of hydrogen bonding and other weak interactions in dictating the crystal packing. In a study of a closely related compound, 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, Hirshfeld analysis indicated that H···H (30.2%), N···H/H···N (22.3%), C···H/H···C (17.9%), and O···H/H···O (15.4%) interactions were the most significant contributors to the crystal packing. nih.gov These interactions are visualized as distinct regions on the 2D fingerprint plots derived from the Hirshfeld surface.

The dnorm surface is particularly informative, with red spots highlighting contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. For sulfonamides, these are typically associated with the N-H donor and the sulfonyl oxygen acceptors. The analysis of various sulfonamide crystal structures consistently shows that strong intermolecular hydrogen bonds and π-π stacking are the main driving forces for crystal packing. nih.gov

Table 1: Representative Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis of a Related Sulfonamide

Interaction TypeContribution (%)
H···H30.2
N···H/H···N22.3
C···H/H···C17.9
O···H/H···O15.4
Other14.2

Note: Data is for 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide as a representative example. nih.gov

Crystal Engineering and Supramolecular Assembly Principles

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The principles of supramolecular assembly govern how individual molecules recognize each other and self-assemble into well-defined, ordered structures. For this compound, the key functional groups—the sulfonamide moiety and the fluorophenyl ring—play crucial roles in directing the supramolecular architecture.

The sulfonamide group is a versatile hydrogen-bonding unit, with the N-H group acting as a hydrogen bond donor and the two sulfonyl oxygen atoms acting as acceptors. This often leads to the formation of robust supramolecular synthons, such as the catemeric N-H···O chain, which is a common motif in the crystal structures of primary and secondary sulfonamides. nih.goviucr.orgnih.gov

In the crystal structure of the closely analogous compound, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the molecules are linked by N-H···O hydrogen bonds, forming infinite one-dimensional C(4) chains. nih.goviucr.orgnih.gov This primary hydrogen-bonding motif is further supported by weaker C-H···O interactions, which consolidate the crystal packing into a three-dimensional network. nih.goviucr.orgnih.gov The presence of the fluorine atom on the phenyl ring can also influence the crystal packing through weak C-H···F interactions, although the role of fluorine in crystal engineering can be subtle and context-dependent. nih.gov Studies on fluorinated benzanilides have shown that the fluorine atom can exhibit positional disorder and affect the crystal packing by participating in various weak interactions. researchgate.net

Table 2: Common Supramolecular Synthons in Sulfonamide Crystals

Synthon DescriptionGraph Set NotationKey Interactions
Sulfonamide CatemerC(4)N-H···O
Sulfonamide DimerR²₂(8)N-H···O
π-π Stacking-Phenyl ring interactions
Weak C-H···O/F Interactions-C-H···O, C-H···F

Computational and Theoretical Studies on N 4 Fluorophenyl Aminosulfonamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule's behavior, offering detailed information about its geometry, electronic properties, and reactive nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N-(4-fluorophenyl)aminosulfonamide, DFT calculations, typically using the B3LYP functional with basis sets like 6-311+G(2d,p), can predict bond lengths, bond angles, and dihedral angles. unar.ac.id These calculations are fundamental for understanding the molecule's shape and steric properties.

The electronic structure is also elucidated through DFT, providing insights into how electrons are distributed within the molecule. For instance, studies on similar N-phenyl derivatives show that DFT can accurately model the topological properties of the electron density, which can be compared with experimental data from high-resolution X-ray diffraction. mdpi.com The conformation of the molecule, particularly the torsion angles around the sulfur-nitrogen and nitrogen-carbon bonds, is a key outcome of geometry optimization. In related aromatic sulfonamides, the plane of the functional group can be nearly orthogonal to the aromatic ring. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT The following data are illustrative and based on typical values for similar chemical structures.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthS-O~1.43 Å
Bond LengthS-N (amide)~1.65 Å
Bond LengthN-C (phenyl)~1.40 Å
Bond LengthC-F~1.36 Å
Bond AngleO-S-O~120°
Bond AngleC-N-S~125°
Dihedral AngleC-S-N-CVariable (defines conformation)

Ab Initio Molecular Orbital Studies on S-N Interactions within Sulfonamide Linkages

Ab initio molecular orbital methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These studies are instrumental in understanding the nature of chemical bonds. For sulfonamides, ab initio calculations can be employed to investigate the electronic structure and bonding characteristics of the sulfur-nitrogen (S-N) linkage. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. acs.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. acs.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenylamino moiety, while the LUMO is likely centered on the electron-withdrawing sulfonyl group. This distribution means that the amino group acts as the primary electron donor, and the sulfonamide group acts as the electron acceptor. The energy of these orbitals and the resulting gap can be precisely calculated using DFT methods. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound The following data are illustrative and based on calculations for analogous molecules. nih.gov

OrbitalPredicted Energy (eV)Description
HOMO-5.80Highest Occupied Molecular Orbital; associated with electron-donating ability.
LUMO-1.20Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.
Energy Gap (ΔE)4.60Indicates high chemical stability.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MESP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-poor regions, which are prone to nucleophilic attack, are colored blue.

For this compound, the MESP map would show negative potential (red/yellow) around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom on the phenyl ring. These sites represent the most likely points of interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential (blue), indicating they are the most likely sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In this compound, significant intramolecular interactions are expected. These include hyperconjugative effects, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. Furthermore, the presence of N-H and C-F bonds creates the possibility for weak intramolecular hydrogen bonding, such as N-H···O or N-H···F interactions, which can influence the molecule's preferred conformation.

Table 3: Predicted NBO Donor-Acceptor Interactions in this compound The following data are illustrative and based on typical NBO analysis results for similar molecules.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (O)σ* (S-N)~2.5Hyperconjugation
LP (N)σ* (S-O)~1.8Hyperconjugation
LP (N)π* (C-C)phenyl~40.0Resonance/Conjugation
LP (O)σ* (N-H)~0.8Potential Intramolecular H-bond

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, molecular modeling and dynamics (MD) simulations provide insights into the behavior of molecules over time in more realistic environments. acs.org MD simulations model the movements and interactions of atoms and molecules, allowing for the study of conformational changes, flexibility, and intermolecular interactions in solution or within a biological system. acs.org

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotational barriers around the Aryl-N and N-SO2 bonds, which can lead to different conformational isomers. researchgate.net Such simulations can determine the relative populations of different conformers in various solvents. researchgate.net Furthermore, if this compound were to be studied as a potential ligand for a biological target, MD simulations would be crucial for assessing the stability of the ligand-receptor complex, analyzing the specific interactions (like hydrogen bonds) that stabilize binding, and understanding the dynamic behavior of the molecule within the binding site. acs.orgnih.gov These simulations are a key component in structure-based drug design and help in understanding the dynamic nature of molecular recognition. acs.org

Conformational Analysis and Potential Energy Surfaces

No studies were found that have performed a conformational analysis or calculated the potential energy surfaces for this compound. Such an analysis would typically involve scanning the rotational freedom around the molecule's single bonds (e.g., the S-N and N-C bonds) to identify low-energy, stable conformations and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Structural Stability and Flexibility

There is no available research detailing molecular dynamics simulations conducted on this compound. These simulations would provide insights into the compound's dynamic behavior, structural stability over time in a simulated environment (like water or a lipid bilayer), and the flexibility of its constituent parts, such as the fluorophenyl ring and the aminosulfonamide group.

In Silico Analysis of Molecular Recognition Phenomena

Binding Free Energy Calculations (e.g., MM-PBSA, GBSA)

No studies have published binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods, for this compound. These calculations are used to refine docking results and provide a more quantitative estimate of binding affinity.

Reduced-Density Gradient (RDG) Analysis for Non-Covalent Interactions

There are no published Reduced-Density Gradient (RDG) analyses for this compound. This quantum mechanical calculation would visualize and characterize the non-covalent interactions within the molecule or between the molecule and a binding partner, identifying features like hydrogen bonds, van der Waals forces, and steric repulsion.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Parameters

No QSAR studies that specifically include this compound as part of the training or test set could be located. A QSAR study would correlate variations in the structural properties of a series of similar compounds with their biological activity, allowing for the prediction of potency for new analogues.

Selection and Correlation of Molecular Descriptors

In the realm of computational chemistry, molecular descriptors are numerical values that characterize the properties of a molecule. For this compound and its analogs, a variety of these descriptors are employed to build predictive models. The selection is a critical step, as the quality of the model depends on the relevance of the chosen descriptors.

Quantum chemical methods are foundational in calculating electronic and conformational properties. researchgate.net For instance, theoretical studies on sulfanilamide, a related parent compound, have utilized methods like the B3LYP/6-311++G(3df,2p) level of theory to analyze conformational and electronic characteristics. researchgate.net Such studies have revealed the existence of different conformers based on the orientation of the amino and sulfonamide groups. researchgate.net This conformational flexibility is a key descriptor for understanding receptor interactions.

Key molecular descriptors often considered in studies of sulfonamide derivatives include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For example, in a study of benzenesulfonamide (B165840) derivatives, Frontier Molecular Orbital (FMO) analysis was used to predict chemical transitions and electron-donating/accepting capabilities. nih.gov

Lipophilicity Descriptors: The partition coefficient (log P) is a common measure of a molecule's lipophilicity, which influences its absorption and distribution. rsc.org

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its interaction with biological targets.

The correlation between these descriptors and the observed biological or chemical properties is then investigated. For instance, a Quantitative Structure-Activity Relationship (QSAR) study on a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives found a correlation between the presence of a 4-fluoro phenyl group and potent cytotoxic activity against certain cancer cell lines. nih.gov

The following table provides an example of molecular descriptors that would be relevant for this compound, based on studies of similar compounds.

Descriptor TypeSpecific DescriptorRelevance
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons.
LUMO EnergyRelates to the molecule's ability to accept electrons.
Dipole MomentInfluences intermolecular interactions.
Lipophilicity Log PAffects solubility and membrane permeability.
Steric Molecular VolumePertains to the size of the molecule and its fit in a binding site.
Surface AreaInfluences interactions with the surrounding environment.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular structure.

Development of Predictive Models for Structure-Property Relationships

Once relevant molecular descriptors are identified and calculated, predictive models for structure-property relationships can be developed. These models, often in the form of mathematical equations, aim to predict the activity or property of new, unsynthesized compounds.

A common technique used is Multiple Linear Regression (MLR), which establishes a linear relationship between a dependent variable (e.g., biological activity) and a set of independent variables (the molecular descriptors). For a series of sulfur-containing derivatives, six QSAR models were successfully built using MLR, demonstrating reliable predictive performance. nih.gov

In addition to MLR, other methods like Partial Least Squares (PLS) and machine learning algorithms are also employed. A QSAR study on anthranilic acid sulfonamides utilized factor analysis-based MLR, principal component regression analysis, and genetic algorithm-PLS to develop predictive models for their inhibitory activity against a specific enzyme. sums.ac.ir

The development of these models is an iterative process involving:

Data Set Selection: A diverse set of compounds with known activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a study on quinazoline (B50416) sulfonamides developed a QSAR equation to describe the interaction of these ligands with the histamine (B1213489) H4 receptor. nih.gov This model could then be used to predict the affinity of new, untested quinazoline derivatives.

The insights gained from these computational and theoretical studies are invaluable for the rational design of new this compound derivatives with tailored properties for specific applications.

Chemical Reactivity and Reaction Mechanism Investigations of N 4 Fluorophenyl Aminosulfonamide

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of arylsulfonamides like N-(4-fluorophenyl)aminosulfonamide can be approached from two primary perspectives: reactions where the molecule acts as a nucleophile and reactions where it is attacked by electrophiles or nucleophiles.

Electrophilic Pathways: The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) , a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of the ring are influenced by the two substituents: the fluorine atom and the aminosulfonamide group (-NHSO₂NH₂). Fluorine is an ortho-, para-directing deactivator, while the aminosulfonamide group is generally a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. Reactions like nitration and sulfonation typically require strong acidic conditions to generate a potent electrophile. masterorganicchemistry.com For instance, sulfonation involves the attack of the aromatic ring on the highly electrophilic SO₃H⁺ species, generated from fuming sulfuric acid, in the rate-determining step. masterorganicchemistry.com

In some contexts, the sulfonamide moiety itself can be the source of an electrophile. Under oxidative conditions using reagents like PhI(OAc)₂, arylsulfonamides can generate an electrophilic nitrenium ion, which can then undergo reactions such as C-H arylation with electron-rich arenes. sci-hub.se

Nucleophilic Pathways: The this compound molecule presents several sites for nucleophilic attack. A notable and less common pathway is nucleophilic substitution at the nitrogen atom . Research has described the reaction of arylsulfonamides with strong nucleophiles like phosphide anions, leading to the displacement of the sulfinate group and the formation of a new N-P bond. acs.orgnih.gov This reaction transforms the sulfonamide into valuable phosphamides or, after subsequent steps, amines, highlighting a method for cleaving the robust N-S bond. acs.org Density Functional Theory (DFT) calculations of a model system suggest a transition state where the incoming nucleophile attacks the nitrogen, facilitated by coordination of a lithium cation, leading to a relatively low activation energy barrier. acs.org

Another significant nucleophilic pathway is Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing fluorine atom on the phenyl ring makes the compound a potential substrate for SNAr reactions, particularly if additional activating groups are present or under forcing conditions. This pathway is exploited in the synthesis of related compounds, such as fluorinated aryl sulfonimide salts, where successive SNAr reactions are employed. mit.edu

Studies on Hydrolysis and Chemical Stability Under Various Conditions

The stability of the sulfonamide bond is a critical aspect of its chemistry. Generally, sulfonamides are significantly more resistant to hydrolysis than amides. researchgate.net However, they can be cleaved under acidic or basic conditions, and the rate is highly dependent on the pH of the medium.

The hydrolysis of sulfonamides typically yields the corresponding amine and sulfonic acid. Studies on various sulfonamides have shown that the hydrolysis rate is often highest under acidic conditions (e.g., pH 4) and lowest in alkaline media (e.g., pH 9). researchgate.net The neutral form of the sulfonamide is more susceptible to hydrolysis than its anionic (deprotonated) form, which predominates at higher pH. researchgate.net

Kinetic studies on related N-amidomethylsulfonamides reveal both acid- and base-catalyzed hydrolysis pathways. rsc.orgrsc.org

Acid-catalyzed hydrolysis: The mechanism likely involves a pre-equilibrium protonation of the amide oxygen, followed by the expulsion of a neutral amide to form a sulfonyliminium ion. rsc.orgrsc.org

Base-catalyzed hydrolysis: The mechanism depends on the substitution pattern. For tertiary sulfonamides (substituted at the nitrogen), hydrolysis can proceed via nucleophilic attack of a hydroxide ion. For secondary sulfonamides containing an N-H bond, like this compound, the mechanism can involve the initial ionization of the acidic sulfonamide proton, following an E1cbrev pathway. rsc.orgrsc.org

ConditionRelative Rate of HydrolysisPredominant MechanismTypical Products
Acidic (e.g., pH < 4) HighestAcid-catalyzed, protonation followed by nucleophilic attack4-fluoroaniline, Sulfamic acid
Neutral (e.g., pH 7) Low to ModerateUncatalyzed or water-mediated4-fluoroaniline, Sulfamic acid
Basic (e.g., pH > 9) LowestBase-catalyzed, often involving N-deprotonation4-fluoroaniline salt, Sulfamate salt

This table presents generalized data based on studies of various arylsulfonamides. researchgate.netacs.org

Oxidation and Reduction Reactions of the Sulfonamide Moiety

The sulfonamide group can undergo both oxidation and reduction, typically involving cleavage of the nitrogen-sulfur bond or modification of the nitrogen substituent.

Oxidation Reactions: The oxidation of secondary sulfonamides can lead to the formation of N-sulfonylimines. Mild and practical methods have been developed using mediators like N-hydroxyphthalimide (NHPI) to achieve this transformation. nih.govresearchgate.net This reaction provides a pathway to synthetically useful intermediates. Furthermore, electrochemical oxidation offers a method for the cleavage of N(sp²)–C(sp²) bonds adjacent to the sulfonamide nitrogen. acs.org

In compounds containing an aniline moiety, such as certain sulfa drugs, oxidation can be initiated at the aniline nitrogen. Treatment with strong oxidants like ferrate(VI) can lead to a single-electron transfer from the aniline ring, resulting in a radical cation that can induce the extrusion of SO₂. nsf.gov

Reduction Reactions: The reductive cleavage of the N-S bond in sulfonamides is a key transformation, often used to deprotect amines where the sulfonyl group has been used as a protecting group. Common reagents for this purpose include dissolving metals or metal-based hydrides. strath.ac.uk More recently, methods using magnesium in methanol (B129727) (Mg-MeOH) have been shown to be effective for the double reductive cleavage of both N-S and C-S bonds in benzo-fused cyclic sulfonamides. nih.govacs.org

Neutral organic super-electron-donor (S.E.D.) reagents have also been developed for the reductive cleavage of sulfonamides under mild conditions. strath.ac.uk These powerful reducing agents can cleave the N-S bond in substrates that are slightly activated. strath.ac.uk The net transformation is a two-electron reduction of the N-S bond. semanticscholar.org This reactivity allows the sulfonamide group to be converted from a terminal functional group into a versatile synthetic handle. semanticscholar.org

Reaction TypeReagent/ConditionProduct Type
Oxidation NHPI-mediated systems nih.govresearchgate.netN-Sulfonylimine
Electrochemical oxidation acs.orgN-C bond cleavage products
Ferrate(VI) nsf.govSO₂ extrusion products
Reduction Mg-MeOH nih.govacs.orgAmine (N-S cleavage)
Super-electron-donors strath.ac.ukAmine (N-S cleavage)
P(III) reagents semanticscholar.orgAmine + Sulfinate

Kinetic Studies of Chemical Transformations

Kinetic studies are essential for understanding the detailed mechanisms of reactions involving this compound. Such studies involve determining reaction rates, orders, and the influence of various parameters to elucidate transition states and reaction pathways.

The rates of reaction for sulfonamides are commonly determined by monitoring the change in concentration of reactants or products over time using techniques like HPLC or spectroscopy. For instance, kinetic studies on the hydrolysis of S-phenyl-S-vinyl-N-p-tosylsulfilimine, a related sulfur-nitrogen compound, showed the reaction to be first-order. researchgate.net

The pH-rate profile for hydrolysis reactions often reveals distinct mechanistic regimes. researchgate.net

At low pH (pH < 2): The rate is often directly proportional to the hydronium ion concentration, indicating a specific acid-catalyzed pathway.

In the neutral range (2 < pH < 10): The rate can become pH-independent, suggesting that the attack of a water molecule is the rate-determining step.

At high pH (pH > 10): The rate can be directly proportional to the hydroxide ion concentration, indicative of a specific base-catalyzed mechanism.

A generalized rate law for such a hydrolysis reaction can be expressed as: kobs = kH⁺[H⁺] + kH₂O + kOH⁻[OH⁻]

Where kobs is the observed first-order rate constant, and kH⁺, kH₂O, and kOH⁻ are the rate constants for the acid-catalyzed, neutral, and base-catalyzed pathways, respectively.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a bond to an isotope is broken in the rate-determining step. researchgate.net

Solvent Isotope Effects: In hydrolysis reactions, comparing the reaction rate in H₂O versus D₂O (kH₂O/kD₂O) can provide insight. For the alkaline hydrolysis of N-aryl-β-sultams (cyclic sulfonamides), a kinetic solvent isotope effect of 0.60 was observed. researchgate.net This inverse isotope effect (kH₂O/kD₂O < 1) is consistent with a mechanism where the rate-limiting step is the formation of a trigonal bipyramidal intermediate (TBPI), as the N-H proton becomes more acidic in the transition state. Conversely, a normal isotope effect (kH₂O/kD₂O > 1) suggests that the breakdown of this intermediate is rate-limiting. researchgate.net

Substrate Isotope Effects: In electrophilic aromatic substitution reactions like sulfonation, a primary hydrogen isotope effect (kH/kD) greater than 1 indicates that the C-H bond is broken in the rate-determining step. For the sulfonation of benzene (B151609), kH/kD values between 1.1 and 1.7 have been reported, confirming the role of C-H bond cleavage in the rate-limiting step. researchgate.net

Transition State Analysis: Computational methods, such as DFT, are used to model the transition state structures. For the nucleophilic substitution at the nitrogen of arylsulfonamides, calculations revealed a transition state where the attacking nucleophile and the leaving sulfinate group are coordinated to a lithium ion, which stabilizes the structure and lowers the activation energy. acs.org For hydrolysis, transition state models often involve a "proton-in-flight" mechanism, where an intramolecular proton transfer from the sulfonamide nitrogen to an oxygen atom of the leaving group occurs simultaneously with N-S bond cleavage, significantly accelerating the reaction. researchgate.net

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity

The reactivity of this compound is modulated by the electronic and steric properties of its substituents. The fluorine atom at the para position of the phenyl ring plays a key role.

Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has lone pairs that can be donated into the aromatic ring via resonance (+R effect). For halogens, the inductive effect typically dominates, making the ring electron-deficient and deactivating it towards electrophilic attack compared to benzene.

The influence of substituents can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the hydrolysis of S-phenyl-S-vinyl-N-p-tosylsulfilimine derivatives, positive Hammett ρ values (0.45 to 0.82) were observed, indicating that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the buildup of negative charge in the transition state. researchgate.net

In the reduction of benzo-fused cyclic sulfonamides, the position of substituents is critical. A methoxy group (an electron-donating group) positioned para to the sulfonyl group can inhibit reduction with Mg-MeOH in some systems but not in others, demonstrating a complex interplay of electronic effects and the specific molecular structure. acs.org

Intramolecular Cyclization and Rearrangement Processes of this compound

The chemical reactivity of this compound, in line with other N-arylsulfonamides, includes the potential for intramolecular cyclization and rearrangement reactions under specific conditions. These transformations are of significant interest as they can lead to the formation of various heterocyclic structures, which are prevalent in medicinal chemistry. The reaction pathways are largely influenced by the nature of the substituents, the reaction conditions, and the presence of catalysts or initiators.

Intramolecular Cyclization

Intramolecular cyclization of N-arylsulfonamides can be initiated through various means, including photochemical, thermal, or acid-catalyzed methods. These reactions typically involve the formation of a new bond between the sulfonamide nitrogen or the aryl ring and another part of the molecule.

Photochemically-Induced Radical Cyclization:

One potential pathway for intramolecular cyclization involves a photoredox-catalyzed cascade reaction. In analogous systems, N-acyl arylsulfonamides with a tethered alkene have been shown to undergo a radical annulation and desulfonylative rearrangement to form densely substituted arylethylamines nih.gov. For this compound, if appropriately substituted with an unsaturated side chain, a similar reaction could be envisioned.

The proposed mechanism would likely initiate with the photoexcited catalyst oxidizing the deprotonated sulfonamide to generate a nitrogen-centered radical. This radical could then undergo an intramolecular cyclization onto the tethered unsaturated bond. Subsequent rearrangement and desulfonylation would lead to the final cyclized product.

Synthesis of Benzothiadiazine Derivatives:

A plausible intramolecular cyclization for a derivative of this compound is the formation of a 1,2,4-benzothiadiazine-1,1-dioxide ring system. This is a common reaction for 2-aminobenzenesulfonamide derivatives when treated with aldehydes or formic acid researchgate.netresearchgate.net. If the N-(4-fluorophenyl)amino group were positioned ortho to the sulfonamide group on the same aromatic ring, cyclization could be readily achieved.

For instance, the reaction of an appropriately substituted 2-(4-fluorophenylamino)benzenesulfonamide with an aldehyde would likely proceed through the formation of an imine intermediate, followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the imine carbon, leading to the heterocyclic ring system.

Below is a hypothetical data table illustrating potential intramolecular cyclization reactions based on known transformations of related sulfonamides.

Starting MaterialReagents and ConditionsMajor ProductTheoretical Yield (%)
N-(4-fluorophenyl)-N-(pent-4-en-1-yl)aminosulfonamideIr(ppy)3, base, visible light2-((4-fluorophenyl)amino)-1-methylpyrrolidine75
2-((4-fluorophenyl)amino)benzenesulfonamideBenzaldehyde, microwave, 120 °C3-phenyl-4-(4-fluorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide85

Rearrangement Processes

N-arylsulfonamides can also undergo rearrangement reactions, which involve the migration of an aryl or alkyl group. These reactions can be promoted by thermal, photochemical, or chemical means.

Hofmann-Löffler-Freytag Reaction:

The Hofmann-Löffler-Freytag reaction is a well-established method for the synthesis of cyclic amines through the rearrangement of N-haloamines wikiwand.comwikipedia.org. This reaction can be extended to sulfonamides under radical-generating conditions researchgate.netresearchgate.netalfa-chemistry.com. For this compound, if a suitable alkyl chain is present on one of the nitrogen atoms, a Hofmann-Löffler-Freytag type reaction could be initiated.

The mechanism would involve the formation of a nitrogen-centered radical from an N-halo precursor. This radical would then abstract a hydrogen atom from the δ-position of the alkyl chain via a 1,5-hydrogen atom transfer, forming a carbon-centered radical. Subsequent cyclization and loss of a halogen radical would yield the corresponding pyrrolidine derivative.

Photo-Fries Rearrangement:

The photolysis of N-arylsulfonamides can lead to a Photo-Fries type rearrangement. Studies on N-arylbenzenesulfonamides have shown that UV irradiation can induce the homolytic cleavage of the S-N bond, generating sulfonyl and amino radical pairs acs.org. These radicals can then recombine in a different manner, leading to the formation of aminoaryl sulfones where the sulfonyl group has migrated to the ortho or para position of the aryl ring.

For this compound, photolysis could potentially lead to the migration of the sulfamoyl group to the ortho position of the 4-fluorophenyl ring, yielding 2-amino-5-fluorophenylsulfonamide.

The following table provides hypothetical examples of rearrangement reactions for derivatives of this compound based on known rearrangements of analogous compounds.

Starting MaterialReagents and ConditionsMajor ProductTheoretical Yield (%)
N-chloro-N-pentyl-N'-(4-fluorophenyl)sulfamideH2SO4, UV light (254 nm)1-(N-(4-fluorophenyl)sulfamoyl)-2-methylpyrrolidine60
This compoundUV light (254 nm) in methanol2-amino-5-fluorobenzenesulfonamide45

Derivatization Strategies and Synthetic Modifications of N 4 Fluorophenyl Aminosulfonamide

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a key strategy for improving the analytical detection of N-(4-fluorophenyl)aminosulfonamide. By converting the molecule into a derivative with more favorable properties, it is possible to enhance detection sensitivity, improve chromatographic separation, and increase the selectivity of analytical methods. nih.govnih.gov This is particularly relevant for trace-level analysis in complex matrices.

The structure of this compound features two primary sites for derivatization: the primary amine of the aminosulfonamide group (-NH₂) and the acidic proton on the sulfonamide nitrogen (-SO₂NH-).

Amine Group Derivatization : The primary amine is a nucleophilic site that readily reacts with a variety of reagents. Derivatization often targets this group to introduce a chromophore, a fluorophore, or a tag that enhances ionization in mass spectrometry. Common derivatizing agents for primary amines include:

Fluorescamine : This reagent reacts rapidly with primary amines in a basic medium to form highly fluorescent pyrrolinone products, enabling sensitive detection by fluorescence detectors. nih.gov The reaction is nearly instantaneous at room temperature.

1-Fluoro-2,4-dinitrobenzene (FDNB) : Also known as Sanger's reagent, FDNB reacts with primary amines under alkaline conditions to form stable 2,4-dinitrophenyl (DNP) derivatives that are strongly UV-active, facilitating detection by UV-Vis spectrophotometry. sdiarticle4.com

6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) : This reagent is used to derivatize amines to improve their retention in reversed-phase liquid chromatography and enhance their detectability. chemrxiv.org

Dansyl Chloride : Reacts with primary amines to yield highly fluorescent N-dansyl derivatives, significantly lowering detection limits.

Sulfonamide Group Derivatization : The sulfonamide group's N-H is acidic and can be deprotonated by a base. The resulting anion can then react with electrophiles, although this is more common in synthetic modifications than in analytical derivatization. For analytical purposes, derivatization of the sulfonamide moiety is less frequent than amine derivatization due to the harsher conditions often required. However, methylation or other alkylations can be performed to improve volatility for gas chromatography analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of sulfonamides, often providing high sensitivity and selectivity without the need for derivatization. acgpubs.orgusda.gov However, in cases of trace-level detection or challenging matrices, derivatization can offer significant advantages. nih.govnih.gov

The primary goals of derivatization for LC-MS/MS are:

Enhanced Ionization Efficiency : By introducing a functional group with a high proton affinity or a pre-charged moiety, the efficiency of electrospray ionization (ESI) can be dramatically increased. For instance, tagging a molecule with a group containing a tertiary amine, such as N-(4-aminophenyl)piperidine, can significantly improve signal intensity in positive-ion ESI-MS. nsf.govrowan.edu This can lead to substantial improvements in detection limits, with reports of 25- to 2100-fold enhancements for some analytes. rowan.edu

Improved Chromatographic Behavior : Derivatization can alter the polarity of the analyte. Converting the polar amine group into a less polar derivative can improve retention on reversed-phase columns, leading to better peak shape and resolution from interfering matrix components. sdiarticle4.com

Increased Selectivity : Derivatization can introduce a unique mass transition for MS/MS analysis, which can help to distinguish the analyte from background noise and isobaric interferences, thereby increasing the selectivity and reliability of the method. rsc.org

The following table summarizes common derivatization reagents and their impact on analytical detection, particularly in the context of LC-based methods.

Derivatization ReagentTarget Functional GroupPrinciple of EnhancementTypical Detection Method
Fluorescamine Primary AmineIntroduction of a fluorophoreHPLC-Fluorescence Detection (FLD)
Dansyl Chloride Primary AmineIntroduction of a fluorophoreHPLC-FLD, LC-MS
FDNB (Sanger's Reagent) Primary AmineIntroduction of a chromophoreHPLC-UV
AQC Primary AmineImproved chromatographic retention and MS responseLC-MS/MS

Synthesis of Functionalized Analogues and Chemical Conjugates

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of functionalized analogues and chemical conjugates. Such modifications are crucial for exploring structure-activity relationships and developing novel compounds with tailored properties.

Diverse chemical groups can be introduced by modifying either the aromatic ring or the sulfonamide portion of the molecule.

Modification of the 4-Fluorophenyl Ring : While the fluoro-substituent is relatively inert, synthetic strategies can begin with differently substituted anilines to generate analogues. For more advanced modifications on a pre-formed scaffold, palladium-catalyzed cross-coupling reactions are a powerful tool. For example, starting with a bromo- or iodo-analogue of this compound would allow for:

Suzuki-Miyaura Coupling : Introduction of new aryl, heteroaryl, or vinyl groups by reacting the halo-aromatic scaffold with boronic acids or esters. nih.gov

Buchwald-Hartwig Amination : Formation of new C-N bonds to introduce substituted amine functionalities.

Modification of the Aminosulfonamide Group : The -SO₂NH₂ moiety offers multiple handles for derivatization.

N-Alkylation/N-Arylation : The primary amine can be alkylated or arylated to introduce a wide variety of substituents.

Amide/Sulfonamide Formation : The primary amine can react with acyl chlorides or sulfonyl chlorides to form corresponding amides or secondary sulfonamides, respectively. nih.gov This strategy is used to link diverse heterocyclic or functional moieties to the core structure.

Reductive Amination : Reaction with aldehydes or ketones followed by reduction yields secondary or tertiary amines.

One-Pot Syntheses : Modern synthetic methods allow for the one-pot synthesis of diverse sulfonamides from carboxylic acids and amines, which could be adapted to generate a library of analogues. nih.govacs.org

The following table outlines key synthetic strategies for modifying the this compound scaffold.

Modification SiteReaction TypeReagents/CatalystsIntroduced Moiety
Aromatic Ring (via halo-analogue) Suzuki-Miyaura CouplingPd catalyst, Base, Boronic acid/esterAryl, Heteroaryl, Alkenyl
Aromatic Ring (via halo-analogue) Buchwald-Hartwig AminationPd catalyst, Base, AmineSubstituted Amines
Aminosulfonamide (-NH₂) ** AcylationAcyl chloride, BaseCarboxamide groups
Aminosulfonamide (-NH₂) SulfonylationSulfonyl chloride, BaseDisubstituted sulfonamides
Aminosulfonamide (-NH₂) **Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)Alkyl groups

Conjugation involves linking the this compound molecule to another chemical entity, such as a biomolecule, a polymer, or a reporter tag, to create a hybrid molecule with novel properties.

Direct Conjugation via Sulfonamide Bond Formation : A primary strategy involves synthesizing the corresponding N-(4-fluorophenyl)sulfonyl chloride and reacting it with a nucleophilic group (typically a primary or secondary amine) on the target molecule. This approach has been successfully used to conjugate sulfonamides to complex molecules like folic acid to create novel antibacterial agents. nih.govresearchgate.net The resulting sulfonamide linkage is generally stable under physiological conditions.

Click Chemistry : For highly efficient and specific conjugations, "click" chemistry provides a powerful tool. A common approach involves modifying the this compound scaffold to introduce an azide or alkyne functional group. This "clickable" analogue can then be conjugated to a partner molecule bearing the complementary functional group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Alternatively, the synthesis of sulfonyl fluoride analogues can provide a handle for conjugation, as sulfonyl fluorides have found utility as "click" handles in chemical probes. nih.gov

These methodologies enable the covalent attachment of this compound to a wide array of molecules, facilitating the development of targeted probes, bioconjugates, and functional materials.

Advanced Methodologies in Analysis and Characterization of N 4 Fluorophenyl Aminosulfonamide

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of N-(4-fluorophenyl)aminosulfonamide from complex matrices. The choice of technique is dictated by the analytical objective, whether it be routine purity assessment or the separation of closely related analogues.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides due to its robustness and versatility. nih.gov The development of a reliable HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation and detection.

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach, leveraging the compound's moderate polarity. wu.ac.th Method development would focus on:

Stationary Phase Selection: A C18 column is a common starting point for sulfonamide analysis, offering a good balance of hydrophobicity and retention. nih.gov Other phases, such as C8 or phenyl-hexyl columns, could be explored to fine-tune selectivity, especially if structurally similar impurities are present.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol (B129727). molnar-institute.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target analyte while separating it from potential impurities with different polarities. wu.ac.th

Detection: Given the presence of an aromatic ring, UV detection is a straightforward and sensitive method for this compound. The selection of an optimal wavelength, likely around 254-275 nm where sulfonamides exhibit strong absorbance, is critical for maximizing sensitivity. nih.gov A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. wu.ac.th

A summary of typical starting parameters for HPLC method development is presented below:

ParameterTypical Condition
Column YMC-Triart C8 (250x4.6 mm, 5µm) or equivalent C18 wu.ac.th
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol molnar-institute.com
Elution Mode Gradient wu.ac.th
Flow Rate 1.0 mL/min wu.ac.th
Injection Volume 5-20 µL nih.govwu.ac.th
Column Temperature 25-30 °C
Detector UV/PDA at ~265 nm wu.ac.th

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering advantages in terms of speed, efficiency, and reduced environmental impact due to its use of supercritical carbon dioxide as the primary mobile phase. americanpharmaceuticalreview.comsouthampton.ac.uk For the analytical separation of this compound, SFC provides a distinct, normal-phase-like retention mechanism that is orthogonal to RP-HPLC, which can be highly beneficial for impurity profiling. americanpharmaceuticalreview.com

Key aspects of SFC method development include:

Stationary Phases: A wide range of stationary phases can be used in SFC. southampton.ac.uk For sulfonamides, polar stationary phases such as silica, diol, or 2-ethylpyridine (2-EP) are often effective. southampton.ac.uksouthampton.ac.uk The choice of stationary phase significantly influences the selectivity of the separation.

Mobile Phase: The mobile phase in SFC consists of supercritical CO2 and an organic co-solvent, typically an alcohol like methanol. southampton.ac.uk The proportion of the co-solvent can be adjusted to control the retention of the analyte. Additives such as amines or acids may be incorporated in small amounts to improve peak shape for basic or acidic compounds, respectively.

System Parameters: Temperature and backpressure are critical parameters in SFC that affect the density and solvating power of the supercritical fluid, thereby influencing retention and selectivity. southampton.ac.uk

SFC is particularly advantageous for its high throughput capabilities, stemming from faster column equilibration times compared to HPLC. southampton.ac.uk

The coupling of chromatographic systems with mass spectrometry (MS) provides a powerful analytical tool, combining the separation capabilities of chromatography with the high sensitivity and selectivity of mass analysis.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the trace analysis of sulfonamides. molnar-institute.com For this compound, an electrospray ionization (ESI) source would typically be used, likely in negative ion mode, to generate the parent ion. Collision-induced dissociation (CID) of the parent ion in the mass spectrometer produces characteristic fragment ions. By monitoring specific parent-to-fragment ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and low detection limits can be achieved. scitepress.org This is invaluable for impurity identification and quantification. nih.gov

SFC-MS: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) combines the rapid separation of SFC with the detection power of MS. southampton.ac.uk This hyphenated technique is increasingly utilized in pharmaceutical analysis for high-throughput screening and purification. southampton.ac.uk The interface between the SFC and the MS is a critical component, and the use of a make-up flow may be necessary to ensure efficient ionization. southampton.ac.uk SFC-MS can provide orthogonal separation to LC-MS, aiding in the comprehensive characterization of the compound and its related substances. soton.ac.uk The use of derivatization tags can also be explored to improve the detection of certain compounds by SFC-MS. nsf.govresearchwithrowan.comresearchgate.net

Advanced Spectroscopic Modalities

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and solid-state properties of this compound.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides atomic-level structural information on solid materials. nih.gov It is particularly valuable for characterizing the different solid forms of a pharmaceutical compound, such as polymorphs, solvates, and amorphous material, which can have distinct physical properties.

For this compound, ssNMR can be used to:

Distinguish Polymorphs: Crystalline polymorphs will give rise to distinct ssNMR spectra due to differences in their crystal lattice environments, which affect the chemical shifts of the nuclei. rsc.org

Characterize Amorphous Content: Amorphous material lacks long-range molecular order, resulting in broader NMR signals compared to its crystalline counterpart. ssNMR can be used to detect and quantify the amount of amorphous content in a sample.

Probe Molecular Dynamics: ssNMR experiments can provide insights into the mobility of different parts of the molecule within the solid state.

Key nuclei for the ssNMR analysis of this compound would include ¹H, ¹³C, ¹⁵N, and ¹⁹F. Cross-polarization magic-angle spinning (CP-MAS) is a common technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. nih.gov Two-dimensional correlation experiments, such as HETCOR, can be used to establish connectivity between different nuclei, aiding in spectral assignment. rsc.org

Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. rsc.org It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used for:

Structural Confirmation: The Raman spectrum will exhibit characteristic peaks corresponding to the vibrational modes of its functional groups, such as the S=O stretches of the sulfonamide group, the N-H vibrations, and the aromatic ring modes of the fluorophenyl group.

Polymorph Differentiation: Different crystalline forms of the compound will have distinct Raman spectra due to differences in their intermolecular interactions and molecular conformations in the solid state. This makes Raman spectroscopy a powerful tool for polymorph screening and identification.

In-situ Monitoring: Raman spectroscopy can be used for in-situ monitoring of crystallization processes and other chemical reactions involving this compound.

The table below summarizes some of the expected characteristic Raman shifts for this compound based on its functional groups.

Functional GroupExpected Raman Shift (cm⁻¹)Vibrational Mode
Sulfonamide (SO₂)1150-1180, 1330-1370Symmetric and Asymmetric Stretching
C-F (Fluorophenyl)1000-1200Stretching
Aromatic Ring (C=C)1580-1620Ring Stretching
N-H3200-3400Stretching
C-S650-750Stretching

These advanced analytical methodologies provide a comprehensive toolkit for the in-depth characterization of this compound, ensuring its quality, purity, and structural integrity.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. For analogues of this compound where a chiral center is introduced, CD spectroscopy serves as an invaluable tool for determining the absolute configuration and enantiomeric purity of the synthesized compounds.

The chromophore in this compound analogues, primarily the fluorinated benzene (B151609) ring, is achiral in the parent molecule. However, the introduction of a chiral center, for instance, by substitution on the aminosulfonamide nitrogen or at a position on an alkyl chain attached to the sulfonamide group, would render the entire molecule chiral. The electronic transitions of the aromatic chromophore, when perturbed by the chiral center, give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

In a typical analysis, the enantiomers of a chiral this compound analogue would be expected to exhibit mirror-image CD spectra. For example, if the (R)-enantiomer displays a positive Cotton effect at a specific wavelength, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. This relationship is fundamental for the assignment of absolute configuration, often accomplished by comparing the experimental CD spectra with data from crystallographically-defined standards or with theoretical spectra generated through quantum chemical calculations.

Hypothetical Research Findings and Data

In a hypothetical study focusing on the enantioselective synthesis of a chiral analogue, such as N-((1R)-1-phenylethyl)-N-(4-fluorophenyl)aminosulfonamide, CD spectroscopy would be employed to confirm the stereochemical outcome. The expected findings would demonstrate the successful synthesis of the enantiopure compound and allow for its stereochemical characterization.

Below are illustrative data tables that one might expect to find in such a research paper.

Table 1: Hypothetical CD Spectroscopic Data for Enantiomers of a Chiral this compound Analogue

Compound NameEnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
N-((1R)-1-phenylethyl)-N-(4-fluorophenyl)aminosulfonamide(R)225+15,000
250-8,000
N-((1S)-1-phenylethyl)-N-(4-fluorophenyl)aminosulfonamide(S)225-15,000
250+8,000

Table 2: Interactive Hypothetical Data on Chiroptical Properties

AnalogueStereochemistryλmax (nm)Δε (M⁻¹cm⁻¹)
Chiral Analogue A(R)220+5.2
Chiral Analogue A(S)220-5.2
Chiral Analogue B(R)235-3.8
Chiral Analogue B(S)235+3.8

These tables illustrate how CD spectroscopy provides distinct fingerprints for each enantiomer, enabling their unambiguous identification and the determination of their absolute configurations. The sign of the Cotton effect at a particular wavelength is a direct indicator of the stereochemistry, while the magnitude of the signal is proportional to the enantiomeric excess of the sample.

Emerging Research Directions and Future Perspectives in N 4 Fluorophenyl Aminosulfonamide Chemistry

Development of Novel and Sustainable Synthetic Pathways (Green Chemistry Principles)

The synthesis of sulfonamides has traditionally involved methods that are effective but often rely on hazardous reagents and solvents like dichloromethane, DMF, and DMSO. researchgate.net The modern imperative for environmentally benign processes has spurred significant research into greener synthetic routes. The principles of green chemistry—such as the use of safer solvents, waste reduction, and energy efficiency—are being increasingly applied to the synthesis of sulfonamides.

A significant advancement is the use of water as a "green" solvent, which minimizes the environmental impact and simplifies product isolation. researchgate.net Researchers have developed novel, metal-free, one-pot, two-step syntheses of N-arylsulfonamides starting from readily available nitroarenes and sodium arylsulfinates in a mixture of methanol (B129727) and water. researchgate.net In this approach, the aryl amine is generated in situ, followed by coupling with the sulfinate. researchgate.net Another sustainable method utilizes sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source, with water as the sole solvent, allowing for product collection by simple filtration. researchgate.net These methods avoid the use of volatile organic compounds (VOCs) and represent a more atom-economical process. researchgate.net The move towards such sustainable pathways not only addresses environmental concerns but can also lead to reduced toxicity in the final pharmaceutical products. researchgate.net

Table 1: Green Chemistry Principles in Sulfonamide Synthesis
Green Chemistry PrincipleApplication in Sulfonamide SynthesisReference
Use of Safer SolventsEmploying water as the primary solvent, replacing hazardous organic solvents like DMF and DMSO. researchgate.net
Atom EconomyDeveloping one-pot syntheses that utilize by-products from one step as reagents in the next, minimizing waste. researchgate.net
Use of Renewable Feedstocks/Less Hazardous ReagentsReplacing toxic and reactive sulfonyl chlorides with more stable and commercially available sodium sulfinates. researchgate.net
Energy EfficiencyConducting reactions at room temperature, reducing the energy consumption required for heating. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic compounds. nih.govyoutube.com These computational tools are adept at identifying patterns in large datasets, making them invaluable for predicting the properties and activities of molecules like N-(4-fluorophenyl)aminosulfonamide. nih.govfrontiersin.org Data-driven models can guide the discovery of new antibiotics by identifying the specific molecular properties needed to overcome bacterial defenses, such as the impermeable outer membrane of Gram-negative bacteria. lanl.gov

Table 2: Machine Learning Models in Sulfonamide Drug Design
Machine Learning ModelApplication in Drug DesignReference
Support Vector Machine (SVM)Classification of active vs. inactive compounds; predicting outcomes for targeted drugs. nih.govfrontiersin.org
k-Nearest Neighbor (kNN)Classification and regression tasks for designing novel antibacterial agents. frontiersin.org
Random ForestSelection of molecular descriptors to improve the accuracy of simulation results for designed compounds. nih.gov
Deep Learning (e.g., DNN, CNN)Accelerates feature extraction from initial data to convert simple features into complex ones for more accurate results. nih.gov

Further Exploration of Unique Non-Covalent Interactions and Their Influence on Molecular Architecture

The three-dimensional structure of a molecule, or its molecular architecture, is fundamental to its biological activity. This architecture is heavily influenced by a complex network of non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net In sulfonamide-containing systems, these interactions play a crucial role in molecular aggregation and crystal packing. researchgate.net For example, crystallographic studies have revealed that sulfonamide molecules can form aggregate synthons sustained by O-H⋯O and N-H⋯O intermolecular hydrogen bonds. researchgate.netdntb.gov.ua

Understanding these subtle forces is critical for rational drug design. Computational techniques like Reduced Density Gradient (RDG) analysis are used to describe and visualize non-covalent interactions within a molecule. researchgate.net This allows researchers to understand how factors like the introduction of a fluorine atom, as in this compound, can alter the electronic distribution and interaction profile of the molecule. By exploring these interactions, scientists can better predict how a compound will bind to its biological target and how it will behave in a crystalline solid state, which has implications for formulation and bioavailability.

Advancements in Computational Methodologies for Sulfonamide-Containing Systems

Computational chemistry provides powerful tools for investigating the properties of sulfonamide-containing compounds at an atomic level. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method to optimize molecular geometries and simulate electronic structures. nih.govnih.gov DFT calculations allow for the prediction of geometric parameters (bond lengths and angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties derived from Frontier Molecular Orbital (FMO) analysis, such as the HOMO-LUMO energy gap, which relates to molecular reactivity. nih.govnih.gov

Another critical computational tool is molecular docking. nih.gov This method predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex. researchgate.netnih.gov For sulfonamides, docking studies can help elucidate their mechanism of action by modeling their fit within the active site of enzymes. nih.govnih.gov These computational studies complement experimental data, helping to rationalize observed biological activities and guide the synthesis of new derivatives with improved properties. researchgate.netnih.gov

Table 3: Computational Methodologies for Sulfonamide Systems
Computational MethodPurpose and ApplicationReference
Density Functional Theory (DFT)Optimizes molecular geometry, calculates electronic structure, predicts vibrational spectra, and determines reactivity via FMO analysis. nih.govnih.gov
Molecular DockingPredicts the binding mode and affinity of a ligand to a biological target (e.g., an enzyme), providing insight into potential biological activity. researchgate.netnih.gov
Reduced Density Gradient (RDG)Visualizes and analyzes non-covalent interactions within a molecular system. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models to correlate chemical structure with biological activity, often using machine learning. nih.gov

Compound Reference Table

Table 4: Mentioned Compounds
Compound Name
This compound
4-acetamidobenzenesulfonyl chloride
4-acetamidobenzene sulphonamide
4-aminobenzenesulfonamide (sulphanilamide)
Sulfamethazine
Sulfadiazine
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]-N-[2-[(2-phenylethyl)amino]ethyl]benzamide hydrochloride
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]-N-[2-[(2-phenylethyl)(phenylmethyl)amino]ethyl]benzamide hydrochloride
4-(Aminosulfonyl)-N-((4-fluorophenyl)methyl)-benzamide
Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)-hydrazineylidene) butanoate
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide
Ibuprofen
({4-nitrophenyl}sulfonyl)tryptophan
4-nitrobenzenesulphonylchloride
L-tryptophan
Delavirdine
Quercetin pentaphosphate
Quercetin sulfonic acid
Apigenin Triphosphate
Quercetin
N-[N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl]- gamma-glutamate
2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.